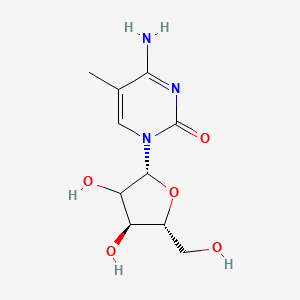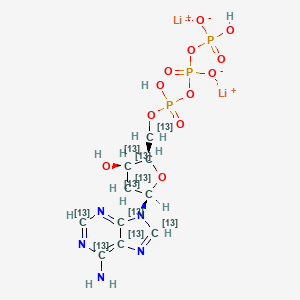![molecular formula C36H51NO7 B12389466 (3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)
(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WDB002 is a natural product belonging to the FK506/rapamycin family. This compound was identified in 2020 and has shown promise in binding and inhibiting human centrosomal protein 250 by forming tri-complexes with an intracellular chaperone protein .
Métodos De Preparación
WDB002 is derived from the genomes of Streptomyces malaysiensis isolates, which were analyzed for gene clusters similar to those involved in the biosynthesis of rapamycin and FK506 . The synthetic routes and reaction conditions for WDB002 involve the use of specific gene clusters that facilitate its production. Industrial production methods are still under research and development, focusing on optimizing the yield and purity of the compound.
Análisis De Reacciones Químicas
WDB002 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
WDB002 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the binding and inhibition of centrosomal proteins.
Biology: It helps in understanding the role of centrosomal proteins in cell division and chromosome organization.
Mecanismo De Acción
WDB002 exerts its effects by binding to the FK506-binding protein 12 (FKBP12) and forming a complex that targets the centrosomal protein CEP250. This binding inhibits the function of CEP250, impacting chromosome organization and segregation. The molecular targets and pathways involved include the inhibition of intracellular targets such as calcineurin, TOR, and CEP250 .
Comparación Con Compuestos Similares
WDB002 is similar to other natural products in the FK506/rapamycin family, such as FK506 (tacrolimus) and rapamycin (sirolimus). These compounds also bind to FKBP12 and inhibit intracellular targets. Other similar compounds include pimecrolimus, everolimus, and temsirolimus, which are used in various therapeutic applications .
Propiedades
Fórmula molecular |
C36H51NO7 |
|---|---|
Peso molecular |
609.8 g/mol |
Nombre IUPAC |
(1R,9S,12R,13E,16E,19R,20S,21R,22S,25R)-1,20-dihydroxy-19,21,25-trimethyl-12-[(2R)-1-phenylbutan-2-yl]-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacosa-13,16-diene-2,3,10-trione |
InChI |
InChI=1S/C36H51NO7/c1-5-28(23-27-16-10-8-11-17-27)31-19-12-7-6-9-15-24(2)32(38)26(4)30-21-20-25(3)36(42,44-30)33(39)34(40)37-22-14-13-18-29(37)35(41)43-31/h6,8-12,16-17,19,24-26,28-32,38,42H,5,7,13-15,18,20-23H2,1-4H3/b9-6+,19-12+/t24-,25-,26+,28-,29+,30+,31+,32+,36-/m1/s1 |
Clave InChI |
GXUHHYCGCXNPBU-YNPSNRGGSA-N |
SMILES isomérico |
CC[C@H](CC1=CC=CC=C1)[C@@H]2/C=C/C/C=C/C[C@H]([C@@H]([C@H]([C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)C)O)C |
SMILES canónico |
CCC(CC1=CC=CC=C1)C2C=CCC=CCC(C(C(C3CCC(C(O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



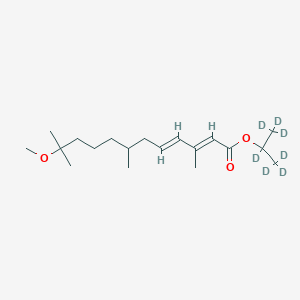
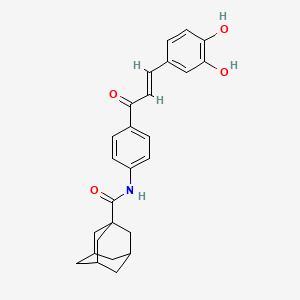
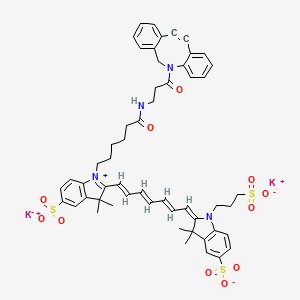
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389424.png)

![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)
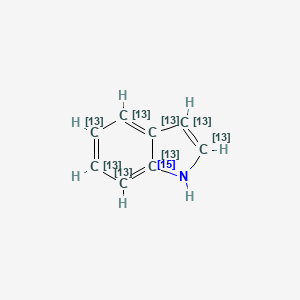
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)
